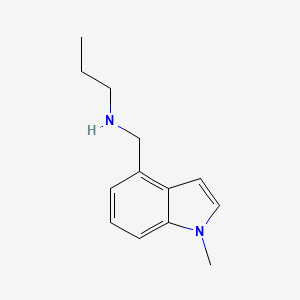
(1-Methyl-1H-indol-4-ylmethyl)-propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-1H-indol-4-ylmethyl)-propylamine is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole ring substituted with a methyl group at the nitrogen atom and a propylamine group at the 4-position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-indol-4-ylmethyl)-propylamine can be achieved through several synthetic routes. One common method involves the alkylation of 1-methylindole with a suitable alkylating agent, followed by the introduction of the propylamine group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole nitrogen, allowing it to react with the alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize the efficiency of the production process.
化学反应分析
Types of Reactions
(1-Methyl-1H-indol-4-ylmethyl)-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acid groups.
科学研究应用
(1-Methyl-1H-indol-4-ylmethyl)-propylamine has several scientific research applications, including:
Biology: It serves as a probe to study the biological activity of indole derivatives and their interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1-Methyl-1H-indol-4-ylmethyl)-propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, a protein involved in cell division, thereby exerting anticancer effects .
相似化合物的比较
Similar Compounds
(1-Methyl-1H-indol-3-ylmethyl)-propylamine: Similar structure but with the propylamine group at the 3-position.
(1-Methyl-1H-indol-2-ylmethyl)-propylamine: Similar structure but with the propylamine group at the 2-position.
(1-Methyl-1H-indol-5-ylmethyl)-propylamine: Similar structure but with the propylamine group at the 5-position.
Uniqueness
(1-Methyl-1H-indol-4-ylmethyl)-propylamine is unique due to the specific positioning of the propylamine group at the 4-position of the indole ring. This positioning can influence the compound’s reactivity, biological activity, and interactions with molecular targets, making it distinct from other similar compounds.
属性
IUPAC Name |
N-[(1-methylindol-4-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-8-14-10-11-5-4-6-13-12(11)7-9-15(13)2/h4-7,9,14H,3,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUOWQYJCUVEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C2C=CN(C2=CC=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













